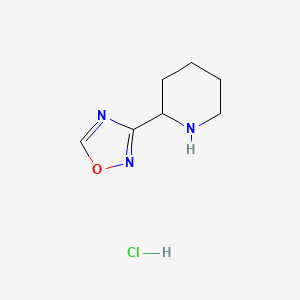

2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride

CAS No.: 1221724-96-4

Cat. No.: VC2817747

Molecular Formula: C7H12ClN3O

Molecular Weight: 189.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221724-96-4 |

|---|---|

| Molecular Formula | C7H12ClN3O |

| Molecular Weight | 189.64 g/mol |

| IUPAC Name | 3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride |

| Standard InChI | InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H |

| Standard InChI Key | PKKXNVYIELGLRW-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)C2=NOC=N2.Cl |

| Canonical SMILES | C1CCNC(C1)C2=NOC=N2.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride consists of a piperidine ring (a six-membered saturated heterocycle containing one nitrogen atom) with a 1,2,4-oxadiazole moiety attached at the 2-position of the piperidine. The compound exists as a hydrochloride salt, which enhances its solubility and stability for research and pharmaceutical applications .

The parent compound (without the hydrochloride) has the molecular formula C₇H₁₁N₃O, while the hydrochloride salt has the formula C₇H₁₁N₃O·HCl . The compound is registered with CAS number 1221724-96-4 .

Chemical Identifiers

The chemical structure of 2-(1,2,4-Oxadiazol-3-yl)piperidine can be represented by the following identifiers:

| Identifier Type | Value |

|---|---|

| SMILES | C1CCNC(C1)C2=NOC=N2 |

| InChI | InChI=1S/C7H11N3O/c1-2-4-8-6(3-1)7-9-5-11-10-7/h5-6,8H,1-4H2 |

| InChIKey | KQAUEFLTGOYXCD-UHFFFAOYSA-N |

| Alternative Name | 3-piperidin-2-yl-1,2,4-oxadiazole hydrochloride |

Table 1: Chemical identifiers for 2-(1,2,4-Oxadiazol-3-yl)piperidine (parent compound)

Physical Properties

The physical properties of 2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride are essential for its characterization and application in pharmaceutical research. While specific experimental data for this compound is limited in the available literature, predicted properties based on structural analysis provide valuable insights.

Mass Spectrometry Properties

The predicted collision cross-section data, which is important for mass spectrometry identification and characterization, has been determined for various adducts of the parent compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 154.09749 | 132.5 |

| [M+Na]⁺ | 176.07943 | 143.8 |

| [M+NH₄]⁺ | 171.12403 | 140.2 |

| [M+K]⁺ | 192.05337 | 140.4 |

| [M-H]⁻ | 152.08293 | 135.0 |

| [M+Na-2H]⁻ | 174.06488 | 138.4 |

| [M]⁺ | 153.08966 | 134.5 |

| [M]⁻ | 153.09076 | 134.5 |

Table 2: Predicted collision cross-section data for 2-(1,2,4-Oxadiazol-3-yl)piperidine

The 1,2,4-Oxadiazole Scaffold

Structural Features

The 1,2,4-oxadiazole moiety in the title compound is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. Historically, these compounds were also known as furadiazoles . This structural feature contributes significantly to the compound's chemical behavior and potential biological activities.

Chemical Significance

The 1,2,4-oxadiazole ring is a pharmacologically important heterocycle found in numerous bioactive compounds. The presence of nitrogen and oxygen atoms creates a polarized electronic structure, enabling the formation of hydrogen bonds with biological targets. This structural characteristic often leads to favorable binding interactions with proteins, potentially explaining the biological activities observed in many oxadiazole derivatives .

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride have been documented, with varying substitution patterns on either the oxadiazole or piperidine rings. These include:

-

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS: 1258640-84-4): Contains an additional methyl group at the 5-position of the oxadiazole ring .

-

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS: 1258641-02-9): Features an ethyl group at the 5-position of the oxadiazole ring.

-

3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS: 895572-60-8): Has the oxadiazole ring attached at the 3-position of the piperidine instead of the 2-position .

These structural variations can significantly influence the compounds' physicochemical properties and biological activities, providing a basis for structure-activity relationship studies.

Biological Activities of 1,2,4-Oxadiazole Derivatives

Anticancer Properties

Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant anticancer activities. For example, certain derivatives have shown impressive cytotoxicity against human tumor cell lines. One notable example is a derivative that exhibited IC₅₀ values as low as 2.76 μM against ovarian cancer (OVXF 899) cell lines .

Enzyme Inhibition

Compounds bearing the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which are relevant to cancer therapy . This suggests possible applications for 2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride in the development of enzyme inhibitors.

Applications in Drug Discovery

As a Building Block

2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride is commercially available and marketed as a "versatile small molecule scaffold" for drug discovery applications . Its structural features make it a valuable starting point for medicinal chemists seeking to develop libraries of potentially bioactive compounds.

Medicinal Chemistry Considerations

The hydrogen bond acceptor properties of the 1,2,4-oxadiazole ring, with nitrogen being a stronger hydrogen bond acceptor than oxygen , provide important considerations for medicinal chemists working with this scaffold. These properties can be leveraged to design compounds with specific binding interactions to biological targets.

Research Methodologies

Characterization Techniques

Characterization of 2-(1,2,4-Oxadiazol-3-yl)piperidine hydrochloride and its derivatives typically involves:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass spectrometry, utilizing the predicted collision cross-section data

-

X-ray crystallography for confirmation of three-dimensional structure

-

High-Performance Liquid Chromatography (HPLC) for purity determination

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume